molecular formula C8H12N2O5S B5234561 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine

4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine

Cat. No. B5234561
M. Wt: 248.26 g/mol
InChI Key: VKEOBSWLTLRDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine, also known as NTM, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. NTM is a derivative of thiomorpholine and has a nitro group attached to the thienyl ring. In

Mechanism of Action

The mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is not fully understood. However, studies have suggested that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can induce oxidative stress in cancer cells, leading to their death. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine in lab experiments is its potent anti-cancer and anti-inflammatory properties. However, the complex synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can be a limitation for its use in lab experiments. Additionally, the mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. Another area of research is the exploration of the potential use of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is a heterocyclic compound that has been extensively studied for its potential applications in cancer research and as an anti-inflammatory agent. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has potent anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. While the complex synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can be a limitation for its use in lab experiments, there are several future directions for the study of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine, including the development of more efficient synthesis methods and the exploration of its potential use in combination with other agents.

Synthesis Methods

The synthesis of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine involves the reaction of thiomorpholine with 4-chloro-1,1-dioxido-4,5-dihydro-3-thiophenecarboxylic acid followed by nitration. The product obtained is then treated with morpholine to obtain 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. The synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is in the field of cancer research. Studies have shown that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has potent anti-cancer properties and can inhibit the growth of cancer cells. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c11-10(12)8-6-16(13,14)5-7(8)9-1-3-15-4-2-9/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEOBSWLTLRDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CS(=O)(=O)CC2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5321802

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